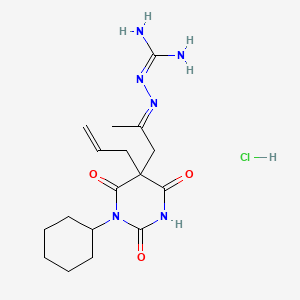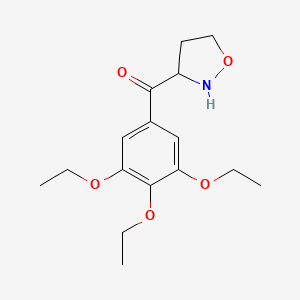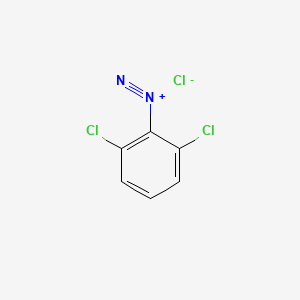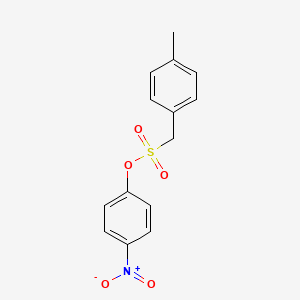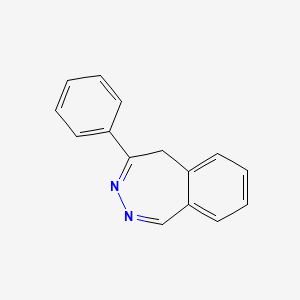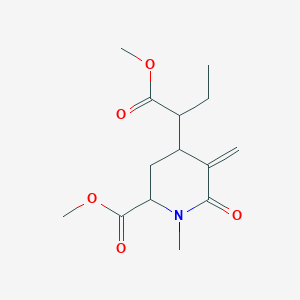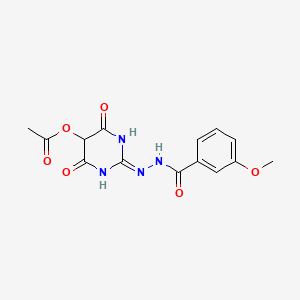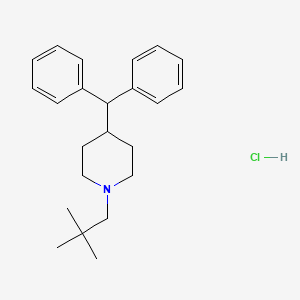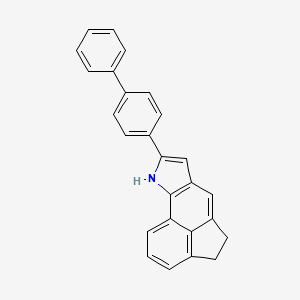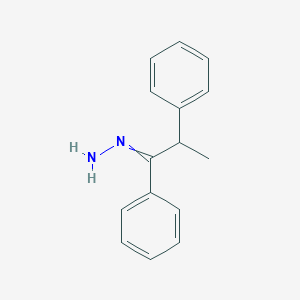
(1,2-Diphenylpropylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like nitric acid or permanganate to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
(1,2-Diphenylpropylidene)hydrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.
Uniqueness
(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
50462-63-0 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,2-diphenylpropylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3 |
Clave InChI |
MFCJCXCCITXIQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


